molecular formula C6H9Cl2N3 B13609180 3-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazolehydrochloride

3-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazolehydrochloride

Cat. No.: B13609180
M. Wt: 194.06 g/mol
InChI Key: ULPYVODRGJJXKW-UHFFFAOYSA-N
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Description

3-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazolehydrochloride is a heterocyclic compound that contains a triazole ring fused with a pyrrole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The unique structure of this compound allows it to interact with a variety of biological targets, making it a valuable candidate for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazolehydrochloride typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne, commonly known as the “click” reaction. This reaction is often catalyzed by copper(I) ions.

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of an acid catalyst.

    Chloromethylation: The final step involves the chloromethylation of the fused triazole-pyrrole compound. This can be achieved using chloromethyl methyl ether in the presence of a Lewis acid such as zinc chloride.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazolehydrochloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a corresponding oxide.

Scientific Research Applications

3-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazolehydrochloride has a wide range of applications in scientific research:

    Medicinal Chemistry: The compound’s ability to interact with various biological targets makes it a potential candidate for drug development, particularly in the treatment of cancer, infectious diseases, and neurological disorders.

    Organic Synthesis: It serves as a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Materials Science: The compound’s unique structure and reactivity make it useful in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Research: It can be used as a probe to study biological processes and pathways, particularly those involving enzyme interactions and signal transduction.

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazolehydrochloride involves its interaction with specific molecular targets, such as enzymes, receptors, and nucleic acids. The compound can form hydrogen bonds, van der Waals forces, and dipole-dipole interactions with these targets, leading to changes in their activity and function. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by interacting with receptor proteins.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: These compounds share the triazole ring structure and have similar reactivity and applications.

    Pyrrole Derivatives: Compounds containing the pyrrole ring also exhibit similar chemical properties and biological activities.

    Other Chloromethylated Heterocycles: These compounds have similar reactivity due to the presence of the chloromethyl group.

Uniqueness

3-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazolehydrochloride is unique due to its fused triazole-pyrrole structure, which provides a distinct set of chemical and biological properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C6H9Cl2N3

Molecular Weight

194.06 g/mol

IUPAC Name

3-(chloromethyl)-5,6-dihydro-4H-pyrrolo[1,2-c]triazole;hydrochloride

InChI

InChI=1S/C6H8ClN3.ClH/c7-4-5-6-2-1-3-10(6)9-8-5;/h1-4H2;1H

InChI Key

ULPYVODRGJJXKW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(N=NN2C1)CCl.Cl

Origin of Product

United States

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